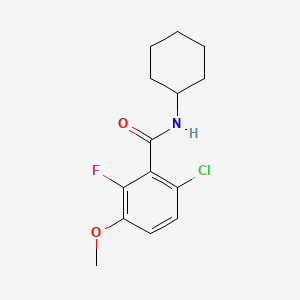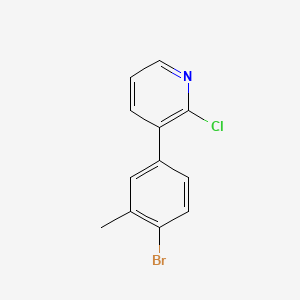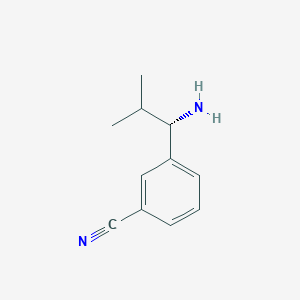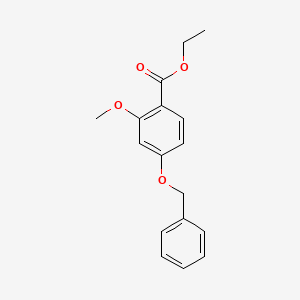
6-Chloro-N-cyclohexyl-2-fluoro-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-N-cyclohexyl-2-fluoro-3-methoxybenzamide is a chemical compound with the molecular formula C14H17ClFNO2 and a molecular weight of 285.74 g/mol . This compound is characterized by the presence of a chloro group, a cyclohexyl group, a fluoro group, and a methoxy group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-cyclohexyl-2-fluoro-3-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-2-fluoro-3-methoxybenzoic acid and cyclohexylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 6-chloro-2-fluoro-3-methoxybenzoic acid is activated using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to form the corresponding acyl chloride.
Amidation Reaction: The acyl chloride is then reacted with cyclohexylamine in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Chloro-N-cyclohexyl-2-fluoro-3-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Formation of substituted benzamides.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of amines or alcohols.
Hydrolysis: Formation of 6-chloro-2-fluoro-3-methoxybenzoic acid and cyclohexylamine.
科学的研究の応用
6-Chloro-N-cyclohexyl-2-fluoro-3-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Chloro-N-cyclohexyl-2-fluoro-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Comparison
6-Chloro-N-cyclohexyl-2-fluoro-3-methoxybenzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.
特性
分子式 |
C14H17ClFNO2 |
|---|---|
分子量 |
285.74 g/mol |
IUPAC名 |
6-chloro-N-cyclohexyl-2-fluoro-3-methoxybenzamide |
InChI |
InChI=1S/C14H17ClFNO2/c1-19-11-8-7-10(15)12(13(11)16)14(18)17-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,17,18) |
InChIキー |
AJMNRGZVMKDLLF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)Cl)C(=O)NC2CCCCC2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methylbicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B14037633.png)



![o7-Tert-butylo1-methylexo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B14037646.png)



![[5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol](/img/structure/B14037674.png)

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hydroxy-3-methyloxolan-2-yl]purin-6-yl]benzamide](/img/structure/B14037697.png)


